Epiprednisolona

Descripción general

Descripción

Epiprednisolone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is known for its potent anti-inflammatory and immunosuppressive properties. Epiprednisolone is used in the treatment of various conditions such as allergies, inflammatory diseases, autoimmune disorders, and certain types of cancers .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Epiprednisolone functions by binding to glucocorticoid receptors, leading to altered gene expression that suppresses inflammation and immune responses. It is particularly effective in treating conditions characterized by excessive inflammation or immune activation.

Rheumatology

Epiprednisolone is frequently used in the management of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). A notable study demonstrated that low-dose prednisolone (5 mg/day) significantly reduced disease activity in elderly RA patients, with a favorable balance of benefits over potential adverse effects .

Allergy and Immunology

In allergic conditions, epiprednisolone can alleviate symptoms associated with asthma exacerbations, allergic rhinitis, and anaphylaxis. Its immunosuppressive properties help manage severe allergic reactions effectively .

Dermatology

The compound is utilized for inflammatory skin disorders like eczema and psoriasis. Its anti-inflammatory action aids in reducing redness, swelling, and itching associated with these conditions .

Neurology

Research indicates that epiprednisolone may have a role in treating neurological conditions such as Bell's palsy. However, studies suggest it does not significantly improve recovery rates of facial function in children .

Case Study 1: Rheumatoid Arthritis Management

A randomized controlled trial involving 451 patients aged 65+ assessed the effects of low-dose prednisolone on RA. Results indicated a significant reduction in disease activity scores and joint damage progression over two years .

| Outcome | Prednisolone Group | Placebo Group | P-Value |

|---|---|---|---|

| Disease Activity Score (DAS28) | 3.8 | 4.5 | <0.0001 |

| Joint Damage Progression | 1.7 | 3.4 | 0.003 |

Case Study 2: Allergic Conditions

In a cohort study involving patients with severe asthma exacerbations treated with epiprednisolone, a marked improvement in lung function was observed within 24 hours of administration .

| Parameter | Baseline | 24 Hours Post-Treatment |

|---|---|---|

| FEV1 (L) | 1.5 | 2.1 |

| PEFR (L/min) | 150 | 300 |

Safety and Side Effects

While epiprednisolone is generally well-tolerated, potential side effects include increased risk of infections, osteoporosis, and gastrointestinal disturbances when used long-term or at high doses . Monitoring for adverse effects is essential during treatment.

Mecanismo De Acción

Target of Action

Epiprednisolone, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Epiprednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like Epiprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .

Biochemical Pathways

Epiprednisolone affects the arachidonic acid (AA) pathway . It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This action results in reduced inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of Epiprednisolone are complex . Prednisolone, the active drug moiety of Epiprednisolone, exhibits concentration-dependent non-linear pharmacokinetics . Dose dependency disappears when free (unbound) prednisolone is measured . The half-life of prednisolone is approximately 2.1-3.5 hours .

Result of Action

The primary result of Epiprednisolone’s action is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and some cancers .

Action Environment

The action of Epiprednisolone can be influenced by various environmental factors, including the presence of other medications . For example, ephedrine may increase the excretion rate of Epiprednisolone, potentially reducing its serum level and efficacy . Therefore, the patient’s overall medication regimen and health status can significantly impact the action, efficacy, and stability of Epiprednisolone .

Análisis Bioquímico

Biochemical Properties

Epiprednisolone interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days . The nature of these interactions is complex and involves both activation and inhibition of various biochemical pathways.

Cellular Effects

Epiprednisolone has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses the multiple inflammatory genes that are activated in certain conditions .

Molecular Mechanism

Epiprednisolone exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Epiprednisolone change over time in laboratory settings. Studies have shown that it exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration

Dosage Effects in Animal Models

The effects of Epiprednisolone vary with different dosages in animal models. While specific studies on Epiprednisolone are limited, related glucocorticoids have been shown to have dose-dependent effects, with threshold effects observed in these studies . High doses can lead to toxic or adverse effects.

Metabolic Pathways

Epiprednisolone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it shares metabolic (CYP3A) and transporter (P-gp) pathways with certain drugs .

Transport and Distribution

Epiprednisolone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of Epiprednisolone and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epiprednisolone is synthesized from hydrocortisone through a series of chemical reactions. The process involves the oxidation of hydrocortisone to prednisolone, followed by the epimerization of prednisolone to epiprednisolone. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide and solvents like acetone .

Industrial Production Methods: In industrial settings, the production of epiprednisolone involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized to achieve high yields and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: Epiprednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydrocortisone to prednisolone.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups to modify the chemical structure.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, methanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of epiprednisolone, which are used in different pharmaceutical formulations .

Comparación Con Compuestos Similares

Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of biological activities.

Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action.

Uniqueness: Epiprednisolone is unique in its specific epimerization, which enhances its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. This makes it particularly effective in the treatment of certain inflammatory and autoimmune conditions .

Actividad Biológica

Epiprednisolone is a synthetic glucocorticoid that serves as an active metabolite of prednisone and prednisolone. It exhibits significant biological activity through its interaction with the glucocorticoid receptor (GR), influencing various physiological processes including inflammation, immune response, and metabolic functions. This article explores the biological activity of Epiprednisolone, focusing on its mechanisms of action, therapeutic applications, and associated research findings.

Epiprednisolone exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Binding : Epiprednisolone binds to the GR, forming a complex that translocates to the nucleus. This complex regulates gene transcription by:

- Gene Expression Modulation : The GR-ligand complex alters the expression of multiple genes involved in immune function, metabolism, and stress response. This modulation can lead to both therapeutic effects and adverse reactions .

- Central Nervous System Effects : Epiprednisolone can cross the blood-brain barrier, influencing mood and cognitive functions through changes in gene expression in brain tissues .

Therapeutic Applications

Epiprednisolone is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive properties. Some notable applications include:

- Rheumatoid Arthritis (RA) : Studies have shown that low-dose prednisolone (which metabolizes to Epiprednisolone) can significantly reduce disease activity scores (DAS28) in RA patients over a two-year period . The results indicated a mean reduction of 0.37 points compared to placebo, with a notable impact on joint damage progression.

- Chronic Obstructive Pulmonary Disease (COPD) : In a study assessing oral corticosteroids for acute exacerbations of COPD, prednisolone demonstrated limited efficacy compared to placebo, highlighting the need for cautious use in this population .

- Wheezing in Children : Research involving young children with rhinovirus-induced wheezing indicated that while Epiprednisolone could alleviate short-term symptoms, it did not significantly affect long-term outcomes across all patients. However, it showed benefits in children with high viral loads .

Table 1: Summary of Clinical Studies Involving Epiprednisolone

| Study Focus | Population Size | Key Findings | |

|---|---|---|---|

| Rheumatoid Arthritis | 451 patients | DAS28 score reduced by 0.37 with prednisolone | Effective for reducing disease activity |

| Acute COPD Exacerbation | 175 patients | Higher treatment failure rate with prednisolone | Limited efficacy; caution advised |

| Rhinovirus-Induced Wheezing | 79 children | Short-term symptom relief; no long-term benefit | Beneficial for specific subgroups |

Adverse Effects

While Epiprednisolone is effective for various conditions, it is associated with several adverse effects:

Propiedades

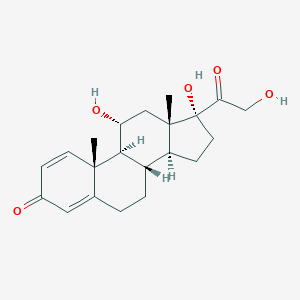

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-90-8 | |

| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Mycobacterium globiforme 193 in epiprednisolone production?

A1: Mycobacterium globiforme 193 plays a crucial role in the 1,2-dehydration of epihydrocortisone or its 21-acetate, leading to the formation of epiprednisolone or its 21-acetate, respectively [, ]. This microbial transformation offers a potential alternative to traditional chemical synthesis methods.

Q2: What is the advantage of using a microcrystalline suspension of epihydrocortisone or its 21-acetate in this process?

A2: The research highlights the use of a microcrystalline suspension of the substrate (epihydrocortisone or its 21-acetate) at a high concentration (25-100 g/liter medium) [, ]. This approach is likely chosen to maximize substrate availability for the Mycobacterium globiforme 193 culture, potentially leading to higher production efficiency of epiprednisolone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.